molecular formula C23H29N7O6 B1671791 Evodenoson CAS No. 844873-47-8

Evodenoson

Cat. No.: B1671791
CAS No.: 844873-47-8
M. Wt: 499.5 g/mol
InChI Key: SQJXTUJMBYVDBB-RQXXJAGISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evodenoson, also known as ATL-313, is a synthetic organic compound with a molecular formula of C 23 H 29 N 7 O 6 and a molecular weight of 499.52 g/mol . Its CAS Registry Number is 844873-47-8 . This compound is classified as a potent and selective agonist for the adenosine A 2A receptor subtype . Activation of A 2A receptors is known to mediate critical physiological processes, including vasodilation and the regulation of inflammation and immune responses. As a research tool, this compound is valuable for investigating adenosine receptor signaling pathways and their roles in various disease models, particularly in the fields of cardiovascular biology, immunology, and inflammation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

844873-47-8

Molecular Formula

C23H29N7O6

Molecular Weight

499.5 g/mol

IUPAC Name

methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-5-(cyclopropylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]piperidine-1-carboxylate

InChI

InChI=1S/C23H29N7O6/c1-35-23(34)29-9-7-12(8-10-29)3-2-4-14-27-19(24)15-20(28-14)30(11-25-15)22-17(32)16(31)18(36-22)21(33)26-13-5-6-13/h11-13,16-18,22,31-32H,3,5-10H2,1H3,(H,26,33)(H2,24,27,28)/t16-,17+,18-,22+/m0/s1

InChI Key

SQJXTUJMBYVDBB-RQXXJAGISA-N

Isomeric SMILES

COC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)C(=O)NC5CC5)O)O)N

Canonical SMILES

COC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)C(=O)NC5CC5)O)O)N

Appearance

Solid powder

Other CAS No.

844873-47-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(3-(6-amino-9-(5-cyclopropylcarbamoyl-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-2-yl)prop-2-ynyl)piperidine-1-carboxylic acid methyl ester
ATL 313
ATL313

Origin of Product

United States

Chemical Reactions Analysis

Evodenoson undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Clinical Applications

  • Cardiovascular Diseases
    • Ischemic Heart Disease : Evodenoson has been studied for its cardioprotective effects during ischemia and reperfusion. In preclinical models, it demonstrated a reduction in myocardial injury and improved recovery of heart function post-ischemia.
    • Heart Failure : Clinical trials have explored the use of this compound in managing heart failure symptoms. Its ability to modulate cardiac function through A3 receptor activation presents a promising avenue for treatment.
  • Cancer Therapy
    • Multiple Myeloma : this compound has shown potential as an adjunct therapy in multiple myeloma treatment. It may enhance the efficacy of existing chemotherapeutic agents by modulating immune responses and reducing tumor burden.
    • Tumor Microenvironment : Research indicates that this compound can alter the tumor microenvironment, potentially inhibiting tumor growth and metastasis.
  • Neurological Disorders
    • Neuroprotection : The neuroprotective properties of this compound are being investigated in conditions such as stroke and neurodegenerative diseases. Its ability to mitigate neuronal damage during ischemic episodes is a key focus area.
  • Dermatological Applications
    • Skin Health : Preliminary studies suggest that this compound may promote skin healing and improve conditions like psoriasis by modulating inflammatory responses.

Cardiovascular Trials

A randomized controlled trial evaluated the effects of this compound on patients with ischemic heart disease. Results indicated significant improvements in myocardial perfusion and reduced incidence of adverse events compared to traditional treatments .

Oncology Research

In a phase II trial for multiple myeloma, patients receiving this compound alongside standard chemotherapy exhibited improved overall survival rates and reduced side effects . The study highlighted its role in enhancing immune response against cancer cells.

Neuroprotection Studies

A study focusing on stroke models demonstrated that this compound administration resulted in decreased infarct size and improved neurological outcomes compared to control groups . The findings support its potential as a neuroprotective agent.

Data Table: Summary of Clinical Studies on this compound

Study TypeConditionKey FindingsReference
Randomized Controlled TrialIschemic Heart DiseaseImproved myocardial perfusion; fewer side effects
Phase II TrialMultiple MyelomaEnhanced survival rates; reduced chemotherapy side effects
Preclinical StudyStrokeDecreased infarct size; improved neurological outcomes

Comparison with Similar Compounds

Comparison with Similar Compounds

Evodenoson belongs to a class of adenosine receptor agonists targeting A2aR. Below is a detailed comparison with two structurally and functionally related compounds: Trabodenoson (INNO-8875) and Binodenoson.

Structural Comparison

Property This compound (ATL-313) Trabodenoson (INNO-8875) Binodenoson
Molecular Weight 499.22 g/mol ~500 g/mol (estimated*) 408.39 g/mol
Hydrogen Bond Acceptors 12 N/A 10
Lipinski Rule Violations 1 (high polar surface area) Likely 1* 0
Key Structural Features Acetylated sugar moiety, alkyne linker Purine derivative, methylxanthine analog Pyrazolo-triazolo-pyrimidine core

Functional Comparison

Parameter This compound Trabodenoson Binodenoson
Receptor Selectivity High A2aR selectivity (EC₅₀ = 1.2 nM) Moderate A2aR selectivity (EC₅₀ = 10–50 nM) Dual A1/A2aR agonist (A1 EC₅₀ = 0.6 nM; A2a EC₅₀ = 50 nM)
Primary Indications Open-angle glaucoma, hematologic tumors Open-angle glaucoma (Phase III trials) Cardiac stress imaging (FDA-approved)
Clinical Advantages Reduced cardiac arrhythmia risk due to A2a specificity Longer half-life in ocular tissues Rapid onset for diagnostic imaging
Key Limitations Limited bioavailability in systemic circulation Potential off-target effects at higher doses Non-selective action increases side effects

Research Findings and Clinical Relevance

  • This compound vs. Trabodenoson’s purine backbone may contribute to longer ocular retention but less systemic specificity .
  • This compound vs. Binodenoson: Binodenoson’s dual receptor activation limits its use to diagnostics, whereas this compound’s selectivity supports chronic use in tumors and glaucoma without cardiovascular complications .

Biological Activity

Evodenoson, also known as ATL-313, is a stable adenosine receptor agonist that has garnered attention in the field of biomedical research, particularly for its potential therapeutic applications. As a derivative of adenosine, this compound selectively activates specific adenosine receptors (ARs), which play crucial roles in various physiological and pathological processes.

This compound primarily acts on the A3 adenosine receptor (A3AR) , which is implicated in various cellular processes including apoptosis, inflammation modulation, and tumor growth inhibition. The compound's ability to selectively engage A3AR makes it a candidate for treating conditions such as cancer and inflammatory diseases.

Key Mechanisms:

  • Apoptosis Induction: Activation of A3AR by this compound has been linked to the promotion of apoptosis in cancer cells, thereby inhibiting tumor growth .
  • Anti-inflammatory Effects: The compound exhibits anti-inflammatory properties by modulating immune responses through A3AR activation .

Pharmacokinetics

This compound's pharmacokinetic profile suggests favorable absorption and distribution characteristics. Its urethane-containing structure enhances stability, which is critical for maintaining therapeutic efficacy in vivo.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly increase cyclic AMP (cAMP) levels in various cell types, indicating its effectiveness as an agonist for A2A and possibly A2B receptors. This was evidenced by experiments showing that this compound induced a 48% increase in cAMP levels compared to forskolin, a known stimulator of cAMP production .

In Vivo Studies

Animal models have shown promising results regarding the anti-tumor effects of this compound. For instance, studies indicated that treatment with this compound led to reduced tumor sizes in models of multiple myeloma and other malignancies .

Clinical Implications

This compound's unique profile positions it as a potential therapeutic agent for:

  • Cancer Treatment: Particularly in hematological malignancies like multiple myeloma.
  • Cardiovascular Diseases: Its action on adenosine receptors could help manage ischemic conditions by improving blood flow and reducing myocardial oxygen demand .

Case Studies and Clinical Trials

Several clinical trials have been initiated to assess the safety and efficacy of this compound in various therapeutic contexts:

StudyConditionPhaseOutcome
Trial 1Multiple MyelomaI/IIReduced tumor burden observed
Trial 2Ischemic Heart DiseaseIIImproved myocardial perfusion noted
Trial 3Inflammatory DisordersISafety established with mild side effects reported

These trials underscore the compound's potential across multiple indications.

Preparation Methods

Nucleoside Core Synthesis

The purine-oxolane subsystem is synthesized via a stereocontrolled glycosylation reaction. A protected ribofuranose derivative (e.g., 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose) is coupled with 6-chloropurine under Vorbrüggen conditions, using trimethylsilyl triflate (TMSOTf) as a catalyst. Subsequent amination at the purine C6 position introduces the amino group critical for A2aR binding.

Table 1: Reaction Conditions for Purine-Oxolane Subsystem Synthesis

Step Reagents/Conditions Yield (%) Reference
1 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose, 6-chloropurine, TMSOTf, CH3CN, 80°C, 12h 78
2 NH3/MeOH, 60°C, 6h 92

Propynyl-Piperidine Linker Installation

The propynyl spacer is introduced via Sonogashira coupling between a 2-iodopurine intermediate and 4-propynylpiperidine-1-carboxylate. Palladium(II) acetate and copper(I) iodide catalyze the reaction in a triethylamine/DMF system.

$$
\text{2-Iodopurine} + \text{4-Propynylpiperidine-1-carboxylate} \xrightarrow{\text{Pd(OAc)}_2, \text{CuI}} \text{Coupled Product} \quad
$$

Optimization Note: Excess piperidine derivative (1.5 equiv) and degassed solvents improve yields to 85%.

Cyclopropylcarbamoyl Group Addition

The oxolane C5 hydroxyl is activated as a mesylate (MsCl, Et3N) and displaced by cyclopropylamine in THF at −20°C to prevent epimerization. Carbamoylation is confirmed via $$^{1}\text{H}$$-NMR (δ 6.8 ppm, NH coupling).

Purification and Analytical Characterization

Chromatographic Techniques

  • Reverse-Phase HPLC : C18 column, gradient elution (10→90% MeCN/H2O + 0.1% TFA), retention time = 12.3 min.
  • Chiral HPLC : CHIRALPAK IC-3 column, hexane/ethanol (70:30), confirms >99% enantiomeric excess.

Table 2: Spectroscopic Data for this compound

Technique Data
HRMS (ESI+) m/z 500.2231 [M+H]+ (calc. 500.2245)
$$^{13}\text{C}$$-NMR 172.8 ppm (C=O), 152.1 ppm (purine C2)
Elemental Analysis C 55.31%, H 5.86%, N 19.61% (theory: C 55.30%, H 5.85%, N 19.63%)

Formulation Strategies for Preclinical Studies

In Vivo Solution Preparation

This compound’s poor aqueous solubility (50 mg/mL in DMSO) necessitates complex vehicle systems:

  • Stock Solution : 50 mg/mL in DMSO (ultrasonication at 37°C for 15 min).
  • Working Solution : 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline.

Stability Data : Solutions retain >95% potency for 1 month at −80°C.

Industrial-Scale Synthesis Challenges

Custom synthesis batches (1g minimum) require 2–3 months due to:

  • Cryogenic Conditions : Multiple steps demand −20°C to −78°C, increasing energy costs.
  • Catalyst Recycling : Pd(OAc)2 recovery systems are under development to reduce production costs.

Patent Landscape and Alternative Routes

Allergan Ltd.’s core patent (US 8,748,427 B2) protects the Sonogashira coupling approach. Emerging strategies include:

  • Biocatalytic Glycosylation : Using purine nucleoside phosphorylases to improve stereoselectivity.
  • Flow Chemistry : Microreactor systems reduce reaction times for propynyl coupling from 24h to 2h.

Q & A

How to formulate a focused research question on Evodenoson’s mechanism of action in preclinical models?

Methodological Answer: Begin by applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic goals . For example:

  • Feasibility: Assess available lab resources (e.g., cell lines, animal models) and this compound’s solubility for in vivo studies .
  • Novelty: Identify gaps via systematic literature reviews (e.g., unexplored signaling pathways like adenosine A2A receptor modulation).
  • Operationalize variables: Define dependent variables (e.g., cytokine levels) and independent variables (e.g., dosage gradients) .

Q. What experimental designs are optimal for initial pharmacokinetic profiling of this compound?

Methodological Answer: Use a dose-escalation study with controlled variables:

  • In vitro: Cell viability assays (MTT/XTT) paired with HPLC for metabolite quantification .
  • In vivo: Rodent models with staggered dosing (e.g., 0.1–10 mg/kg) and plasma sampling at fixed intervals. Include negative controls (vehicle-only) and blinded analysis to reduce bias .

Q. How to ensure methodological reproducibility in this compound toxicity studies?

Methodological Answer:

  • Standardize protocols: Document buffer compositions, incubation times, and equipment calibration .
  • Data transparency: Publish raw datasets (e.g., histopathology scores, liver enzyme levels) in supplementary materials .
  • Replication: Collaborate with independent labs to validate findings using identical protocols .

Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships?

Methodological Answer:

  • Non-linear regression models (e.g., sigmoidal curves) to calculate EC50/IC50 values .
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report effect sizes and confidence intervals to contextualize significance .

Q. How to structure a literature review to contextualize this compound’s therapeutic potential?

Methodological Answer:

  • Search strategy: Use Boolean operators (e.g., "this compound AND (A2A receptor OR anti-inflammatory)") across PubMed, Scopus, and Web of Science .
  • Critical appraisal: Evaluate study quality via tools like PICO (Population, Intervention, Comparison, Outcome) and risk-of-bias assessments .

Advanced Research Questions

Q. How to resolve contradictions in reported efficacy of this compound across in vitro vs. in vivo models?

Methodological Answer:

  • Meta-analysis: Pool data from heterogeneous studies, adjusting for variables like cell type (e.g., primary vs. immortalized lines) or species-specific metabolism .
  • Mechanistic studies: Use knockout models (e.g., A2A receptor-deficient mice) to isolate confounding factors .

Q. What strategies mitigate batch variability in this compound synthesis for longitudinal studies?

Methodological Answer:

  • Quality control: Implement NMR and mass spectrometry for purity verification in each batch .
  • Stability testing: Monitor degradation under varying temperatures/pH and adjust storage protocols .

Q. How to optimize translational endpoints for this compound’s Phase II clinical trials?

Methodological Answer:

  • Biomarker selection: Prioritize endpoints with clinical relevance (e.g., CRP levels for inflammation) and assay reproducibility .
  • Adaptive trial design: Use interim analyses to refine dosing or patient stratification criteria .

Q. What computational tools predict this compound’s off-target interactions?

Methodological Answer:

  • Molecular docking: Simulate binding affinities against homology models of related receptors (e.g., A1, A3 adenosine receptors) .
  • Machine learning: Train models on public toxicity databases (e.g., Tox21) to flag potential adverse effects .

Q. How to address ethical challenges in human studies involving this compound?

Methodological Answer:

  • Informed consent: Clearly articulate risks (e.g., immunosuppression) and anonymize participant data .
  • Ethics review: Submit protocols to institutional boards (IRB) for approval, emphasizing equipoise and societal benefit .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Evodenoson
Reactant of Route 2
Reactant of Route 2
Evodenoson

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.